

# Thermodynamic Properties of Samarium Trihydride ( $\text{SmH}_3$ ): An In-depth Technical Guide

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## Compound of Interest

Compound Name: Samarium trihydride

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## Introduction

**Samarium trihydride** ( $\text{SmH}_3$ ), a member of the rare earth hydride family, exhibits a range of thermodynamic properties that are crucial for its potential applications in various fields, including hydrogen storage and as a precursor for other samarium-containing materials. Understanding these properties is fundamental to predicting its behavior under different temperature and pressure conditions, assessing its stability, and designing efficient synthesis and handling protocols. This technical guide provides a comprehensive overview of the core thermodynamic properties of  $\text{SmH}_3$ , detailed experimental methodologies for their determination, and visual representations of key processes.

## Core Thermodynamic Data

While extensive experimental data for the thermodynamic properties of pure  $\text{SmH}_3$  are not readily available in the literature, the CALPHAD (Calculation of Phase Diagrams) method has been employed to model the H-Sm system, providing valuable calculated thermodynamic data. The following tables summarize key thermodynamic parameters for the  $\text{SmH}_2$  and  $\text{SmH}_3$  phases based on the thermodynamic assessment by Zinkevich et al. (2002). This data is essential for understanding the stability and formation of samarium hydrides.

Table 1: Gibbs Energy of Formation for Samarium Hydrides

Phase	Gibbs Energy of Formation (J/mol)	Temperature Range (K)
SmH <sub>2</sub>	$G(\text{SmH}_2) - G(\text{Sm}) - G(\text{H}_2)$	298.15 - 1273
SmH <sub>3</sub>	$G(\text{SmH}_3) - G(\text{Sm}) - 1.5 \cdot G(\text{H}_2)$	298.15 - 800

Note: The specific polynomial functions for the Gibbs energy are detailed in the work of Zinkevich et al. (2002). These values represent the Gibbs energy of formation from the stable forms of Sm and H<sub>2</sub>.

Table 2: Enthalpy of Formation and Entropy of Samarium Hydrides at 298.15 K

Phase	Standard Enthalpy of Formation (kJ/mol)	Standard Entropy (J/mol·K)
SmH <sub>2</sub>	-204.5	54.4
SmH <sub>3</sub>	-243.0	65.0

Data derived from the CALPHAD model by Zinkevich et al. (2002).

Table 3: Heat Capacity of Samarium Hydrides

Phase	Heat Capacity (Cp) (J/mol·K)	Temperature (K)
SmH <sub>2</sub>	$35.0 + 0.01T$	298.15 - 1273
SmH <sub>3</sub>	$40.0 + 0.015T$	298.15 - 800

Note: These are simplified linear approximations derived from the more complex heat capacity functions presented in the CALPHAD model.

## Crystal Structure

**Samarium trihydride** crystallizes in a cubic structure belonging to the Fm-3m space group[1]. The lattice parameter is a function of the exact stoichiometry and temperature.

Table 4: Crystallographic Data for  $\text{SmH}_3$ 

Property	Value
Crystal System	Cubic
Space Group	Fm-3m
Pearson Symbol	cF16

## Experimental Protocols

Detailed experimental protocols for the synthesis and thermodynamic characterization of  $\text{SmH}_3$  are not explicitly detailed in the readily available literature. However, based on general procedures for lanthanide hydrides, the following methodologies can be considered representative.

### Synthesis of Samarium Trihydride ( $\text{SmH}_3$ )

Principle: The most common method for synthesizing binary rare earth hydrides is the direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.

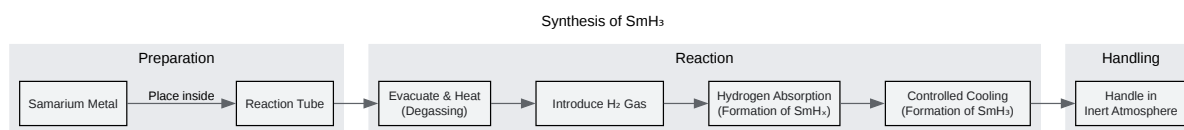
Apparatus:

- Sieverts-type apparatus (for controlled hydrogen absorption)
- Tube furnace
- High-purity samarium metal (ingot or powder)
- High-purity hydrogen gas (99.999% or higher)
- Vacuum system

Procedure:

- A known mass of high-purity samarium metal is placed in a reaction tube (e.g., quartz or a suitable metal alloy) connected to the Sieverts apparatus.

- The system is evacuated to a high vacuum ( $< 10^{-5}$  mbar) and heated to a temperature of 400-600 °C to degas the samarium metal and the apparatus.
- High-purity hydrogen gas is introduced into the system at a controlled pressure.
- The temperature is maintained, and the absorption of hydrogen by the samarium metal is monitored by the pressure drop in the calibrated volume of the Sieverts apparatus.
- The reaction to form  $\text{SmH}_2$  is typically rapid. To achieve the trihydride ( $\text{SmH}_3$ ), the temperature is slowly cooled to room temperature while maintaining a positive hydrogen pressure. The stoichiometry can be controlled by the final pressure and temperature.
- The resulting samarium hydride product is then handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.



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A simplified workflow for the synthesis of **Samarium Trihydride**.

## Calorimetric Measurement of Enthalpy of Formation

Principle: The enthalpy of formation of a metal hydride can be determined by measuring the heat of reaction during its formation (direct synthesis calorimetry) or its decomposition (differential scanning calorimetry).

Apparatus:

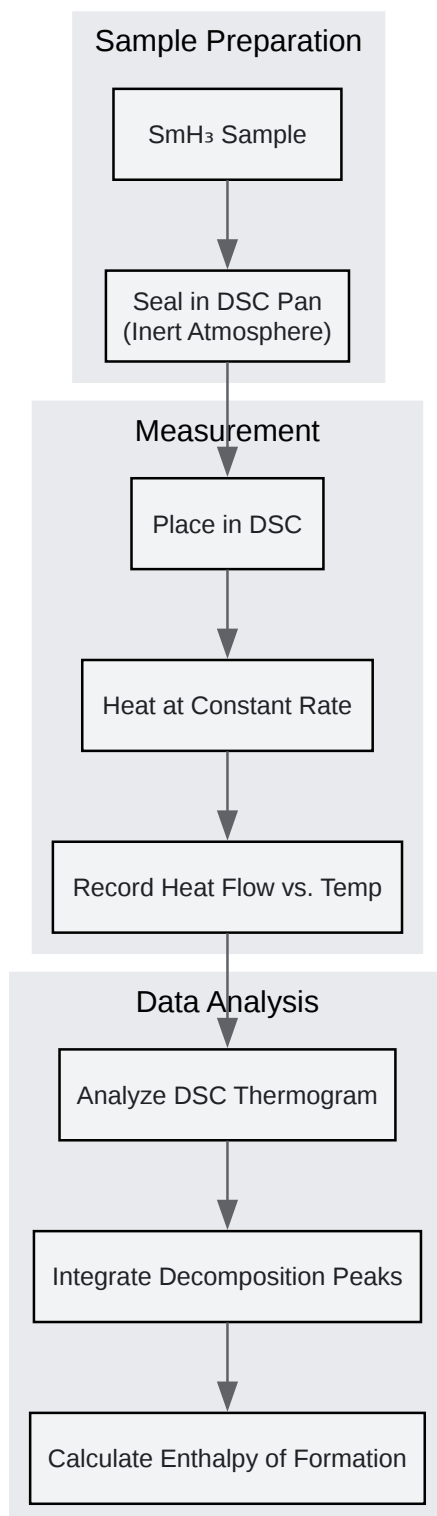
- Differential Scanning Calorimeter (DSC) or a custom-built reaction calorimeter
- High-pressure DSC pans (if measuring formation)

- Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (for analyzing evolved gases)
- Inert atmosphere glovebox

Procedure (using DSC for decomposition):

- A small, known mass of the synthesized  $\text{SmH}_3$  is hermetically sealed in a DSC pan inside an inert atmosphere glovebox.
- An empty, sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The sample is heated at a constant rate (e.g., 5-20 K/min) under a controlled atmosphere (e.g., flowing argon).
- The DSC measures the heat flow to the sample relative to the reference as a function of temperature.
- The decomposition of  $\text{SmH}_3$  into  $\text{SmH}_2$  and then to  $\text{Sm}$  and  $\text{H}_2$  will be observed as endothermic peaks in the DSC thermogram.
- The area under each decomposition peak is integrated to determine the enthalpy of that decomposition step.
- By applying Hess's law, and knowing the enthalpy of formation of any intermediate phases, the enthalpy of formation of  $\text{SmH}_3$  can be calculated.
- Coupling the DSC with a TGA and a mass spectrometer allows for the simultaneous measurement of mass loss and identification of the evolved gas ( $\text{H}_2$ ), confirming the decomposition steps.

## Calorimetric Measurement Workflow

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## References

- 1. [osti.gov](https://www.osti.gov) [[osti.gov](https://www.osti.gov)]
- To cite this document: BenchChem. [Thermodynamic Properties of Samarium Trihydride ( $\text{SmH}_3$ ): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076094#thermodynamic-properties-of-smh3>]

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